molecular formula C20H18Cl2N3O5S- B589059 Cis -Tosylate CAS No. 154003-23-3

Cis -Tosylate

Cat. No.: B589059
CAS No.: 154003-23-3
M. Wt: 483.3 g/mol
InChI Key: WAYJYHNFFMNZJA-UHFFFAOYSA-M
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Description

Cis-Tosylate, also known as cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, is an organic compound typically found as a white crystalline solid. It is an important intermediate in organic synthesis, particularly in pharmaceutical research and manufacturing. This compound is known for its stability under normal conditions but may decompose under strong acidic or basic environments .

Scientific Research Applications

Cis-Tosylate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Cis-Tosylate, like other tosylates, primarily targets alcohols . Alcohols are poor substrates for substitution reactions due to the hydroxyl group being a strong base and thus a poor leaving group . Tosylates, including Cis-Tosylate, convert the hydroxyl group into a much better leaving group through conversion to a sulfonate group .

Mode of Action

Cis-Tosylate interacts with its targets (alcohols) by converting the hydroxyl group into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The OTs groups, formed as a result of this conversion, can participate in substitution and elimination reactions .

Biochemical Pathways

The primary biochemical pathway affected by Cis-Tosylate is the conversion of alcohols into good leaving groups . This conversion enhances the reactivity of alcohols in nucleophilic substitution reactions . The downstream effects include the formation of new compounds through these substitution reactions .

Pharmacokinetics

While specific pharmacokinetic data for Cis-Tosylate is not readily available, it’s worth noting that the pharmacokinetics of a compound can greatly impact its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles. For instance, valemetostat tosylate, a related compound, has been studied for its pharmacokinetics . It was found that food intake significantly impacts the pharmacokinetics of valemetostat tosylate, leading to lower maximum plasma concentration and area under the concentration-time curve .

Result of Action

The primary molecular effect of Cis-Tosylate’s action is the conversion of the hydroxyl group in alcohols into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The cellular effects would depend on the specific context and the compounds involved in the substitution reactions.

Safety and Hazards

When handling Cis-Tosylate, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cis-Tosylate involves several steps:

Industrial Production Methods

In an industrial setting, the synthesis of cis-Tosylate can be optimized for higher yields and purity. For instance, one method involves the reaction of 1,3-dioxolane-4-methanol, 2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-, (2R,4S)- with p-toluenesulfonyl chloride in the presence of triethylamine and dichloromethane at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Cis-Tosylate primarily undergoes nucleophilic substitution reactions due to its excellent leaving group properties. The sulfonate group can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Elimination Reactions: Under basic conditions, cis-Tosylate can undergo elimination reactions to form alkenes.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reaction with sodium azide yields azides, while reaction with potassium cyanide produces nitriles .

Comparison with Similar Compounds

Cis-Tosylate can be compared with other sulfonate esters such as mesylates and triflates:

List of Similar Compounds

  • Methanesulfonates (Mesylates)
  • Trifluoromethanesulfonates (Triflates)
  • Benzenesulfonates

Cis-Tosylate stands out due to its balance of reactivity and stability, making it a preferred choice in many synthetic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cis-Tosylate involves the conversion of a suitable precursor compound into the target molecule through a series of chemical reactions.", "Starting Materials": [ "Tosyl chloride", "Cis-1,2-diol", "Triethylamine", "Dichloromethane" ], "Reaction": [ "Step 1: Tosyl chloride is added to a solution of Cis-1,2-diol in dichloromethane at room temperature.", "Step 2: Triethylamine is added dropwise to the reaction mixture to catalyze the reaction.", "Step 3: The reaction mixture is stirred for several hours until completion.", "Step 4: The reaction mixture is then filtered to remove any solid impurities.", "Step 5: The resulting solution is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified by column chromatography to obtain pure Cis-Tosylate." ] }

CAS No.

154003-23-3

Molecular Formula

C20H18Cl2N3O5S-

Molecular Weight

483.3 g/mol

IUPAC Name

3-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C20H19Cl2N3O5S/c1-12-3-6-18(31(26,27)28)13(2)19(12)17-8-29-20(30-17,9-25-11-23-10-24-25)15-5-4-14(21)7-16(15)22/h3-7,10-11,17H,8-9H2,1-2H3,(H,26,27,28)/p-1

InChI Key

WAYJYHNFFMNZJA-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO[C@](O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of studying the phenolysis of cis-4-t-butylcyclohexyl p-toluenesulfonate?

A1: This research explores the solvolysis reaction of cis-4-t-butylcyclohexyl p-toluenesulfonate (a cis-tosylate) in phenol. By studying the reaction rates and product distribution of both the cis and trans isomers, the researchers aim to gain a deeper understanding of the mechanisms governing solvolysis and the influence of stereochemistry on these reactions. The research highlights that phenol behaves similarly to other hydroxylic solvents in solvolysis reactions, as evidenced by the axial-equatorial rate ratios observed [].

Q2: How does the reactivity of cis-4-t-butylcyclohexyl p-toluenesulfonate differ from its trans isomer in phenolysis?

A2: The research demonstrates that at 75°C in a phenol-benzene mixture (1:1 by weight), the cis-4-t-butylcyclohexyl p-toluenesulfonate reacts faster than the trans isomer by a factor of 3.08 []. This difference in reactivity is attributed to the axial orientation of the tosylate group in the cis isomer, which makes it more susceptible to nucleophilic attack by the phenol solvent molecule.

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